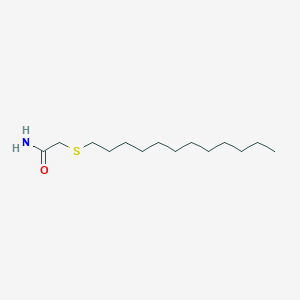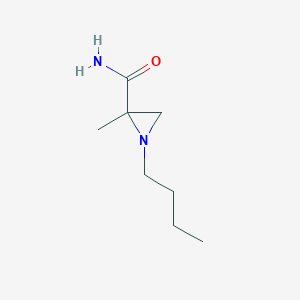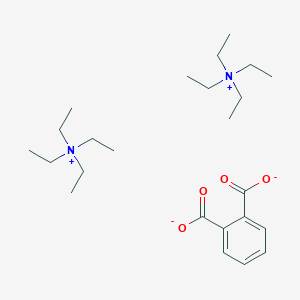
2-(Dodecylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylthio)acetamide is a chemical compound that has gained significant attention in scientific research for its potential in various fields. This compound is also known as DDTA and is a sulfur-containing derivative of acetamide.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylthio)acetamide has been used in various scientific research applications. One of the most significant applications is in the field of lipid research. DDTA has been shown to be an effective inhibitor of cholesterol absorption in the intestine, making it a potential therapeutic agent for the treatment of hypercholesterolemia. Additionally, DDTA has been used in the study of lipid-protein interactions and membrane biophysics.
Wirkmechanismus
The mechanism of action of 2-(Dodecylthio)acetamide is not fully understood. However, it is believed to inhibit cholesterol absorption in the intestine by interfering with the function of the Niemann-Pick C1-like 1 (NPC1L1) protein. This protein is responsible for the uptake of cholesterol from the intestine into the bloodstream. DDTA may also affect the structure and function of cell membranes, which could explain its effects on lipid-protein interactions.
Biochemische Und Physiologische Effekte
DDTA has been shown to have several biochemical and physiological effects. In animal studies, DDTA has been shown to reduce cholesterol absorption in the intestine and decrease plasma cholesterol levels. Additionally, DDTA has been shown to affect the structure and function of cell membranes, which could have implications for cell signaling and membrane transport processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(Dodecylthio)acetamide in lab experiments is its ability to inhibit cholesterol absorption in the intestine. This makes it a useful tool for studying lipid metabolism and the effects of cholesterol on various physiological processes. However, DDTA is not without its limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-(Dodecylthio)acetamide. One area of interest is the development of DDTA as a therapeutic agent for the treatment of hypercholesterolemia. Additionally, further research is needed to understand the effects of DDTA on cell membranes and lipid-protein interactions. Finally, the potential side effects of DDTA need to be thoroughly investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-(Dodecylthio)acetamide is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit cholesterol absorption in the intestine makes it a useful tool for studying lipid metabolism and the effects of cholesterol on physiological processes. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2-(Dodecylthio)acetamide involves the reaction of dodecyl mercaptan with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(Dodecylthio)acetamide as a white solid. The purity of the compound can be improved by recrystallization using solvents such as ethanol or acetone.
Eigenschaften
CAS-Nummer |
10220-53-8 |
|---|---|
Produktname |
2-(Dodecylthio)acetamide |
Molekularformel |
C14H29NOS |
Molekulargewicht |
259.45 g/mol |
IUPAC-Name |
2-dodecylsulfanylacetamide |
InChI |
InChI=1S/C14H29NOS/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-14(15)16/h2-13H2,1H3,(H2,15,16) |
InChI-Schlüssel |
FZFDAJRZDGMCLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSCC(=O)N |
Kanonische SMILES |
CCCCCCCCCCCCSCC(=O)N |
Andere CAS-Nummern |
10220-53-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-3-(bromomethyl)benzo[b]thiophene](/img/structure/B159892.png)


![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)






